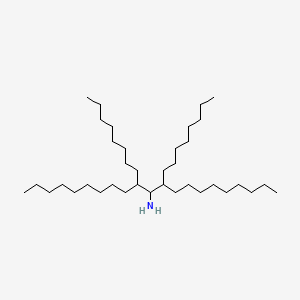
10,12-Dioctylhenicosan-11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,12-Dioctylhenicosan-11-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms This particular compound features a long carbon chain with octyl groups attached at the 10th and 12th positions, and an amine group at the 11th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Dioctylhenicosan-11-amine can be achieved through several methods. One common approach involves the reductive amination of a corresponding ketone or aldehyde with an amine source. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
10,12-Dioctylhenicosan-11-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
10,12-Dioctylhenicosan-11-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.
Mecanismo De Acción
The mechanism of action of 10,12-Dioctylhenicosan-11-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
10,12-Dioctylhenicosan-11-amine: Unique due to its specific substitution pattern and long carbon chain.
10,12-Dioctylhenicosan-11-ol: Similar structure but with a hydroxyl group instead of an amine.
10,12-Dioctylhenicosan-11-carboxylic acid: Contains a carboxyl group instead of an amine.
Uniqueness
This compound stands out due to its specific functional group and substitution pattern, which confer unique chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C37H77N |
|---|---|
Peso molecular |
536.0 g/mol |
Nombre IUPAC |
10,12-dioctylhenicosan-11-amine |
InChI |
InChI=1S/C37H77N/c1-5-9-13-17-21-25-29-33-35(31-27-23-19-15-11-7-3)37(38)36(32-28-24-20-16-12-8-4)34-30-26-22-18-14-10-6-2/h35-37H,5-34,38H2,1-4H3 |
Clave InChI |
DDFHSPIMXSEXMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC)C(C(CCCCCCCC)CCCCCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


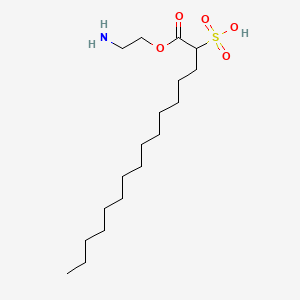
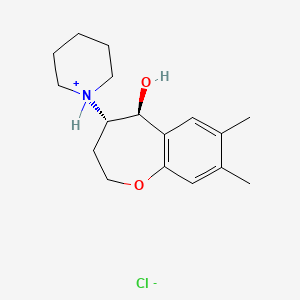
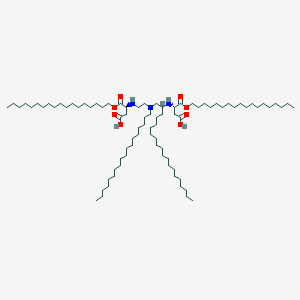
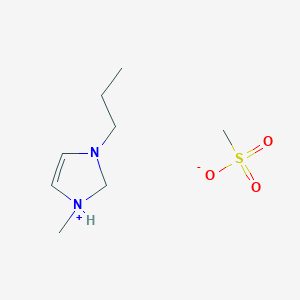
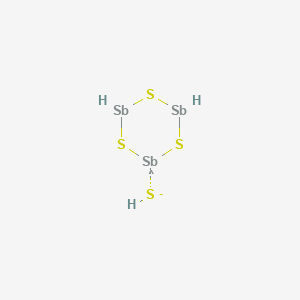
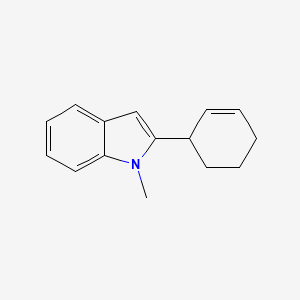
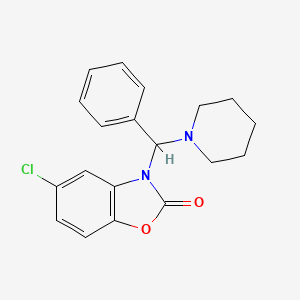
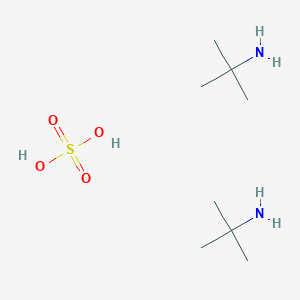
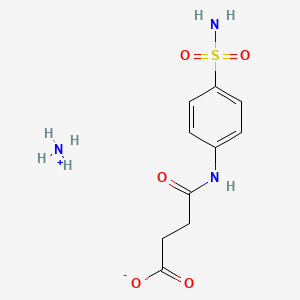
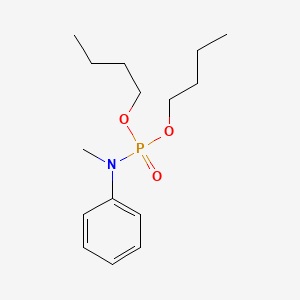
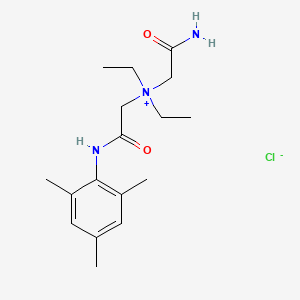
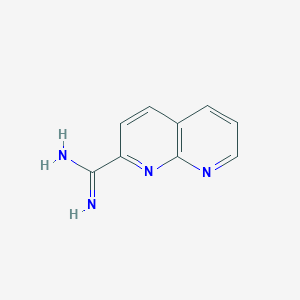
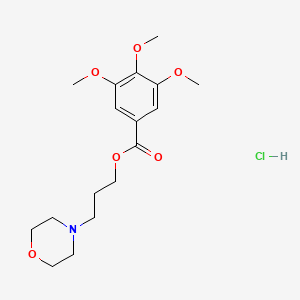
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
